2-Methylthieno[2,3-d]pyrimidin-4-amine - 60703-75-5

2-Methylthieno[2,3-d]pyrimidin-4-amine

Catalog Number: EVT-3283401
CAS Number: 60703-75-5
Molecular Formula: C7H7N3S
Molecular Weight: 165.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Methylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic organic compound belonging to the thienopyrimidine class. These compounds are characterized by a pyrimidine ring fused to a thiophene ring. While no direct source for this specific derivative was identified within the provided papers, its structure suggests it can be derived from 2-aminothiophene-3-carboxylates as a key starting material [, ].

Synthesis Analysis
  • Multi-step Synthesis from Methyl 2-aminothiophene-3-carboxylate: This method involves a three-step sequence: condensation with formimidamide, chlorination, and nucleophilic substitution with methylamine. This route can yield the desired product with an overall yield of 54% [].
  • One-Pot Four-Component Reaction: A more efficient approach utilizes a sodium phosphate-catalyzed four-component reaction. This method involves reacting a ketone, malononitrile, sulfur, and formamide in a single step, offering improved atom and step economy [].
  • Gewald Reaction Followed by Cyclocondensation: This approach involves a two-step sequence starting with the Gewald reaction between a cyclic ketone, malononitrile, and sulfur to form 2-aminothiophene-3-carbonitriles. These intermediates then undergo cyclocondensation with a nitrile source like benzonitrile to yield the final thieno[2,3-d]pyrimidin-4-amine derivative [].
Mechanism of Action

The actual mechanism would depend on the specific modifications made to the core structure and the intended biological target. For instance, some thienopyrimidine derivatives act as kinase inhibitors by competing with ATP for binding to the kinase active site [, , , , , ]. Others might function through different mechanisms like enzyme inhibition or receptor antagonism, depending on their structure and target.

Applications
  • Anticancer agents: Thienopyrimidines show promise as inhibitors of various kinases involved in cancer cell proliferation and survival. For example, derivatives have been explored as EGFR inhibitors [, ], Aurora kinase A inhibitors [], and JAK1 inhibitors []. These inhibitors could lead to new treatments for various cancer types.
  • Antimicrobial agents: Certain thienopyrimidine derivatives exhibit promising antimicrobial activity. Some demonstrate activity against bacteria like Escherichia coli, Proteus vulgaris, and Pseudomonas aeruginosa, while others show efficacy against the fungus Candida albicans []. Further research could lead to new antibiotics or antifungals.
  • Anti-inflammatory agents: Thienopyrimidines have been investigated for their potential as anti-inflammatory agents, particularly as JAK1 inhibitors [, ]. These inhibitors could be valuable for treating inflammatory diseases like rheumatoid arthritis.
  • Neuroprotective agents: Research suggests that thienopyrimidine-based SIRT2 inhibitors may offer neuroprotective benefits. One study identified a thienopyrimidine derivative with potent and selective SIRT2 inhibitory activity that demonstrated neuroprotective effects in an in vitro Parkinson's disease model [].
  • Analgesic agents: Thienopyrimidine derivatives have shown analgesic properties by acting as TRPV1 antagonists []. These compounds could be developed into new painkillers, particularly for chronic pain conditions.

Thieno[2,3-d]pyrimidine

  • Compound Description: Thieno[2,3-d]pyrimidine serves as a crucial intermediate in the synthesis of various biologically active compounds. Notably, it acts as a precursor for the development of prominent anticancer agents such as GDC-0941 and BKM 120. []
  • Compound Description: GSK2606414 stands out as a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). This compound exhibits oral bioavailability and demonstrates significant potential as a therapeutic agent by effectively inhibiting PERK activation in cells and suppressing the growth of human tumor xenografts in mice. []

N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives

  • Compound Description: This series of compounds displays inhibitory activity against NF-κB inducing kinase (NIK). Among them, 4-(3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-4-morpholinophenyl)-2-(thiazol-2-yl)but-3-yn-2-ol (12f) exhibits high potency and selectivity, inhibiting interleukin 6 secretion in BEAS-2B cells and showing potential as a treatment for psoriasis in animal models by alleviating symptoms and modulating inflammatory responses. []
  • Compound Description: This class of compounds acts as receptor-interacting protein kinase 1 (RIPK1) inhibitors. A prominent example, 1-(5-{4-amino-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2,3-dihydro-1H-indol-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethan-1-one (22b), demonstrates potent RIPK1 inhibition, effectively protecting cells from necroptosis and exhibiting promising antimetastatic activity in a melanoma model. []

N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • Compound Description: This compound represents a specifically synthesized derivative of 7H-pyrrolo[2,3-d]pyrimidin-4-amine, structurally characterized and subjected to docking studies to investigate its potential interactions with biological targets. []

2-Trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives

  • Compound Description: These derivatives are synthesized as enantiomeric pairs and exhibit antitumor activity. Notably, the (R)-enantiomer of N-[(1-phenylethyl]-2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine displays stronger antitumor effects against MCF-7 cells compared to gefitinib. []

2-Trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]-thieno[2,3-d]pyrimidin-4-amine derivatives

  • Compound Description: This class of compounds, structurally characterized by single-crystal X-ray diffraction, displays potent antitumor activity. Particularly, N-(3-silatranylpropyl)-2-trifluoromethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine exhibits greater potency against BCG-823 cells compared to 5-fluorouracil (5-FU). []

5-Arylthieno[2,3-d]pyrimidin-4-amines

  • Compound Description: These compounds are synthesized through a three-step process involving Knoevenagel condensation, Gewald reaction, and finally, cyclization using formamidine acetate. This approach enables the generation of novel 5-arylthieno[2,3-d]pyrimidin-4-amine analogs. []
  • Compound Description: [3H]LWH-154 represents a potent radiolabeled analog of the nonpeptide corticotropin-releasing hormone type 1 receptor (CRHR1) selective antagonist, butylethyl[2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amine (antalarmin). Its development aimed to create positron emission tomography radiotracers for CRHR1 and to serve as a nonpeptide radioligand in pharmacological research. []
  • Compound Description: These compounds demonstrate promising antimicrobial activity, surpassing the reference drug Streptomycin in agar well diffusion assays. Docking studies suggest that their mechanism of action might involve interactions with the 16S subunit of ribosomal RNA and tRNA (Guanine37-N1)-methyltransferase (TrmD), both of which are recognized targets for antimicrobial agents. []

6-Ethynylthieno[3,2-d]- and 6-ethynylthieno[2,3-d]pyrimidin-4-anilines

  • Compound Description: These compounds function as tunable covalent modifiers of ErbB kinases, specifically targeting the cysteine residues near the ATP binding pocket, as demonstrated by mass spectrometry analysis. They exhibit potent antitumor activity and offer insights into the structure-activity relationship of covalent modification in this class of inhibitors. []

N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines

  • Compound Description: This series of compounds was designed as dual inhibitors targeting both aurora kinase A (AURKA) and epidermal growth factor receptor kinase (EGFR), aiming for synergistic effects on tumor growth inhibition. These compounds exhibit nanomolar inhibition of EGFR and micromolar inhibition of AURKA. []

5-Substituted-6-acetyl-2-amino-7-methyl-5,8-dihydropyrido-[2,3-d]pyrimidin-4(3H)-one derivatives

  • Compound Description: This class of compounds was synthesized and evaluated for antimycobacterial activity, demonstrating selectivity towards slow-growing mycobacteria, particularly against Mycobacterium tuberculosis H37Rv, with minimal cytotoxicity to mammalian cells. Compound 2l exhibited potent activity with an MIC of 1.95 µg/mL against M. tuberculosis H37Rv and a favorable selectivity index. []

2-Amino-6-(arylaminomethyl)thieno[2,3-d]pyrimidin-4(3H)-ones

  • Compound Description: These compounds were designed and synthesized as potential dihydrofolate reductase (DHFR) inhibitors, targeting opportunistic microorganisms such as Pneumocystis carinii (pc), Toxoplasma gondii (tg), and Mycobacterium avium (ma). Notably, some lipophilic antifolates within this class showed moderate to potent activity against pcDHFR and tgDHFR. []

Properties

CAS Number

60703-75-5

Product Name

2-Methylthieno[2,3-d]pyrimidin-4-amine

IUPAC Name

2-methylthieno[2,3-d]pyrimidin-4-amine

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

InChI

InChI=1S/C7H7N3S/c1-4-9-6(8)5-2-3-11-7(5)10-4/h2-3H,1H3,(H2,8,9,10)

InChI Key

WCUUZUDJFKLTBD-UHFFFAOYSA-N

SMILES

CC1=NC(=C2C=CSC2=N1)N

Canonical SMILES

CC1=NC(=C2C=CSC2=N1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.